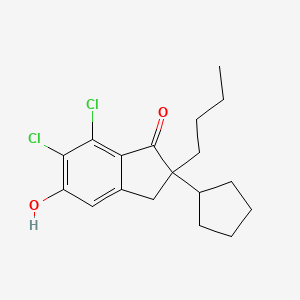
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one is a synthetic organic compound known for its role as a potent inhibitor of volume-sensitive anion channels. This compound has garnered significant interest in the fields of pharmacology and biochemistry due to its unique chemical structure and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the indanone core through cyclization reactions.
Halogenation: Introduction of chlorine atoms at specific positions on the aromatic ring.
Alkylation: Addition of the butyl and cyclopentyl groups to the indanone core.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
科学的研究の応用
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Pharmacology: Used as a tool to study the role of volume-sensitive anion channels in various physiological processes.
Biochemistry: Investigated for its effects on cellular ion transport and signaling pathways.
Medicine: Potential therapeutic applications in conditions related to ion channel dysfunction, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new chemical entities and as a reference compound in analytical chemistry.
作用機序
The compound exerts its effects by selectively blocking volume-sensitive anion channels. This inhibition is reversible and voltage-independent, making it a valuable tool for studying the physiological roles of these channels. The molecular targets include various ion channels involved in cellular volume regulation and signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid
- 4-[(2-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid
Uniqueness
2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both butyl and cyclopentyl groups. These structural features contribute to its high selectivity and potency as an inhibitor of volume-sensitive anion channels, distinguishing it from other similar compounds.
特性
分子式 |
C18H22Cl2O2 |
|---|---|
分子量 |
341.3 g/mol |
IUPAC名 |
2-butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-3H-inden-1-one |
InChI |
InChI=1S/C18H22Cl2O2/c1-2-3-8-18(12-6-4-5-7-12)10-11-9-13(21)15(19)16(20)14(11)17(18)22/h9,12,21H,2-8,10H2,1H3 |
InChIキー |
JIJIPFXKPNEXKG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)O)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















